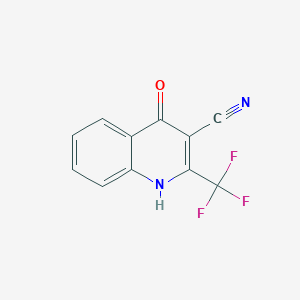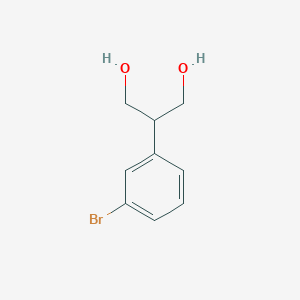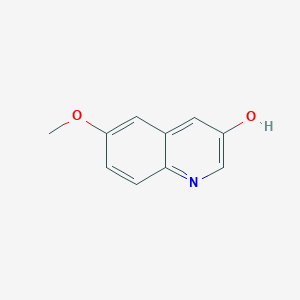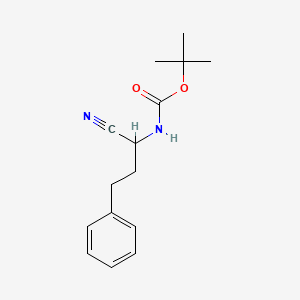
4-Hydroxy-2-(trifluoromethyl)quinoline-3-carbonitrile
Übersicht
Beschreibung
“4-Hydroxy-2-(trifluoromethyl)quinoline-3-carbonitrile” is a quinoline derivative . Quinoline compounds are interesting heterocyclics, because they show various biological activities such as antimalarial, antibacterial, antifungal, anti-inflammatory, analgesic, cardiotonic and also can be used as anticonvulsant agents .
Synthesis Analysis
Ethyl 2-cyano-4,4,4-trifluoro-3-(phenylamino)but-2-enoates have been synthesized by reaction of ethyl 2-cyanoacetate with trifluoroacetimidoyl chloride derivatives using sodium hydride in acetonitrile by conventional and microwave irradiation methods. Then, intramolecular cyclization of these products in nitrobenzene under reflux conditions afforded a new series of substituted (trifluoromethyl)quinoline-3-carbonitrile derivatives in quantitative yields .Molecular Structure Analysis
The IR spectrum of 4-hydroxy-6-methoxy-2-(trifluoromethyl)quinoline-3-carbonitrile displayed characteristic OH and CN vibrations at 3435 and 2231 cm −1, respectively . The 1 H-NMR spectrum showed a doublet of doublet signal at 7.50 ppm (3 J HH =10.0, 3 J HH =5.2 Hz), a doublet signal at 7.57 ppm (3 J HH =5.2 Hz), a doublet signal at 7.90 ppm (3 J HH =5.2 Hz) for aromatic protons and a broad singlet signal for OH at 11.30 ppm .Chemical Reactions Analysis
The synthesis of 4-Hydroxy-2-(trifluoromethyl)quinoline-3-carbonitrile involves an intramolecular cyclization of ethyl 2-cyano-4,4,4-trifluoro-3-(arylamino)but-2-enoate derivatives . This process involves the reaction of ethyl 2-cyanoacetate with trifluoroacetimidoyl chloride derivatives using sodium hydride in acetonitrile .Physical And Chemical Properties Analysis
The compound is a black solid with a melting point greater than 300°C . The IR spectrum displays characteristic OH and CN vibrations at 3435 and 2231 cm −1, respectively .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
- Electrochemical Applications: Quinoline derivatives, including variants similar to 4-Hydroxy-2-(trifluoromethyl)quinoline-3-carbonitrile, have been studied for their effectiveness as corrosion inhibitors for metals like mild steel in acidic mediums. These compounds, through electrochemical methods such as electrochemical impedance spectroscopy (EIS) and potentiodynamic polarizations, have shown significant efficiency in reducing corrosion, with some derivatives exhibiting up to 98.09% efficiency at certain concentrations. These inhibitors work by adsorbing onto the metal surface, thus mitigating corrosion (Singh, Srivastava, & Quraishi, 2016; Erdoğan et al., 2017).
Optical and Electronic Properties
Optical and Structural Properties
Research has been conducted on the structural and optical properties of certain quinoline derivatives, including studies on thin films made from these compounds. These studies are crucial for applications in photovoltaics and electronics. For instance, analyses such as FTIR spectral measurements and spectrophotometer measurements have been used to understand the absorption parameters and electron transition types in these compounds (Zeyada, El-Nahass, & El-Shabaan, 2016).
Photovoltaic Applications
Quinoline derivatives have shown potential in the fabrication of organic–inorganic photodiodes. These studies focus on the electrical properties of heterojunction diodes made from these compounds, exploring their photovoltaic properties in both dark and illuminated conditions. Such research is pivotal for the development of advanced photovoltaic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).
Antimicrobial Applications
- Antimicrobial Properties: Some quinoline derivatives have been synthesized for potential antimicrobial applications. These compounds have been evaluated for their antibacterial and antifungal activities, showing promising results against various microbial strains (Holla et al., 2006).
Safety And Hazards
Zukünftige Richtungen
The synthesis and development of new procedures for synthesis of trifluoromethylated heterocycles have gained more attention, because of their physical and pharmaceutical properties and their usage in industry, medicine and agriculture . Compounds similar to “4-Hydroxy-2-(trifluoromethyl)quinoline-3-carbonitrile” have shown significant antimicrobial activity against all the tested microorganisms, indicating these compounds can be possible future antituberculosis agents .
Eigenschaften
IUPAC Name |
4-oxo-2-(trifluoromethyl)-1H-quinoline-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5F3N2O/c12-11(13,14)10-7(5-15)9(17)6-3-1-2-4-8(6)16-10/h1-4H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHHPYBSDDIHVDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(N2)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-2-(trifluoromethyl)quinoline-3-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-(Dodecyl)thieno[3,4-c]pyrrole-4,6-dione](/img/structure/B3154271.png)




![Methyl (2S,4S)-4-[4-(tert-butyl)phenoxy]-2-pyrrolidinecarboxylate](/img/structure/B3154310.png)
![Methyl (2S,4S)-4-([1,1'-biphenyl]-4-yloxy)-2-pyrrolidinecarboxylate](/img/structure/B3154313.png)
![tert-butyl N-[cyano(thiophen-2-yl)methyl]carbamate](/img/structure/B3154320.png)




![4-[2-(1-Piperidinyl)ethoxy]aniline hydrochloride](/img/structure/B3154352.png)